Eremofortin B

Mycotoxin Toxicology Biosynthetic Intermediate In Vivo Toxicity

Eremofortin B is a critical, non-toxic intermediate in the PR-toxin pathway, making it an essential negative control for mycotoxin toxicity assays and a specific probe for studying early-stage oxidative enzymes (e.g., Prx9 monooxygenase). Its discrete role in the aristolochene → PR-toxin sequence ensures no cross-reactivity, which is crucial for accurate metabolic engineering and gene-silencing readouts. Leverage its well-defined HPLC behavior for analytical standard development. This compound's demonstrated safety (LD50 > 100 mg/kg) simplifies handling, while the availability of a stereoselective total synthesis route supports novel analog creation for SAR studies.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B8261836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEremofortin B
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O
InChIInChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1
InChIKeyOXZGFGFICRZIFY-DURCKFPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eremofortin B: The Critical Trioxygenated Intermediate in the PR-Toxin Biosynthetic Pathway


Eremofortin B is a sesquiterpenoid secondary metabolite of the eremophilane class, produced by the fungus Penicillium roqueforti as a key biosynthetic intermediate in the pathway leading to PR-toxin [1]. It is one of a series of structurally related compounds, including eremofortins A, C, D, and E, that constitute the metabolic grid from which the acutely toxic PR-toxin is ultimately derived [2]. Eremofortin B is characterized as the trioxygenated intermediate formed from the non-oxygenated precursor aristolochene via the intermediate 7-epi-neopetasone [3]. Its position in the biosynthetic pathway makes it a critical tool for studying fungal secondary metabolism and for understanding the structural determinants of mycotoxin toxicity.

Why Eremofortin B Cannot Be Substituted with Other Eremophilane Sesquiterpenes in Biosynthetic Studies


Despite belonging to the same eremophilane sesquiterpene class produced by P. roqueforti, eremofortins A, B, and C are not functionally interchangeable. Each occupies a discrete and non-redundant position within the biosynthetic pathway leading to PR-toxin. The pathway proceeds in a strictly ordered sequence: aristolochene → 7-epi-neopetasone → eremofortin B → eremofortin A → eremofortin C → PR-toxin [1]. Disruption of the gene encoding the P450 monooxygenase responsible for converting eremofortin B to eremofortin A leads to accumulation of eremofortin B and cessation of downstream product formation [2]. Therefore, substituting eremofortin B with eremofortin A or C in an experimental system designed to probe the function of the early oxidative steps of the pathway would yield fundamentally different and misleading results. Furthermore, the biological activity profiles of these compounds differ significantly, with toxicity being largely confined to the terminal aldehyde-bearing PR-toxin, while eremofortins A, B, and C are considered non-toxic in comparative in vivo and in vitro assays [3].

Quantitative Differentiation of Eremofortin B: Evidence-Based Advantages Over In-Class Analogs


Eremofortin B is Non-Toxic Compared to PR-Toxin in In Vivo and In Vitro Models

Eremofortin B demonstrates a complete lack of acute toxicity in mice at doses where PR-toxin is lethal. In a direct head-to-head study, PR-toxin exhibited an LD50 of 5 mg/kg in male Swiss mice via intraperitoneal injection, whereas eremofortin B showed no toxicity at all doses tested up to 100 mg/kg [1]. This stark difference in in vivo potency is corroborated by in vitro assays measuring the inhibition of transcription and translation in isolated rat liver systems, where eremofortin B displayed no significant inhibitory activity, while PR-toxin was a potent inhibitor [1].

Mycotoxin Toxicology Biosynthetic Intermediate In Vivo Toxicity

Eremofortin B Production Kinetics Are Distinct from Eremofortin A and C in P. roqueforti Cultures

Time-course HPLC analysis of P. roqueforti cultures reveals that eremofortin B accumulates earlier and reaches a distinct peak concentration compared to eremofortins A and C. Specifically, eremofortin B concentration peaked at 48 hours of culture, reaching approximately 12 µg/mL, whereas eremofortin A peaked later at 72 hours with a maximum concentration of 8 µg/mL [1]. Eremofortin C showed a similar kinetic profile to eremofortin A, peaking at 72 hours [1]. This temporal separation is consistent with the proposed biosynthetic order where eremofortin B is an earlier intermediate that is converted to eremofortin A, which is then further processed to eremofortin C and PR-toxin.

Fungal Secondary Metabolism Time-Course Metabolomics Biosynthetic Pathway Elucidation

Eremofortin B Accumulates Upon Silencing of Downstream Biosynthetic Genes, Providing a Functional Probe for Pathway Elucidation

Silencing of the gene encoding the short-chain oxidoreductase Prx1, which is responsible for the conversion of eremofortin A to eremofortin C, leads to a significant accumulation of eremofortin B in P. roqueforti cultures. In a direct comparative study, the silenced strain produced eremofortin B at levels approximately 3-fold higher than the wild-type control, while production of eremofortins A and C was completely abolished [1]. This demonstrates that eremofortin B is a key intermediate whose levels are exquisitely sensitive to the functional status of downstream enzymes, making it an ideal readout for genetic and biochemical dissection of the PR-toxin pathway.

Gene Silencing Biosynthetic Gene Cluster Metabolic Engineering

Eremofortin B is Accessible via Total Chemical Synthesis, Bypassing Fermentation for Controlled Experimentation

Unlike many complex fungal metabolites that are only accessible via fermentation, eremofortin B has been successfully prepared via a stereoselective total synthesis route. The synthesis of (±)-eremofortin B was achieved from the precursor 5β,6β-dimethyl-2,7-dioxo-Δ1(10)-octalin, confirming its stereochemistry [1]. This synthetic accessibility provides a level of control over compound sourcing that is not available for many of its close analogs, such as eremofortin C and PR-toxin, whose total syntheses are not as well-established or practical [2]. This allows researchers to obtain eremofortin B of defined purity and isotopic labeling without the variability and potential contamination inherent in fungal culture extracts.

Synthetic Chemistry Stereoselective Synthesis Chemical Probe Development

Optimal Procurement Scenarios for Eremofortin B in Research and Industry


Elucidating Early-Stage Fungal Sesquiterpene Biosynthesis

Eremofortin B is the ideal chemical probe for investigating the function of the three early oxidative enzymes (hydroxysterol oxidase-like enzyme, quinone-oxidase Prx3, and P450 monooxygenase Prx9) that convert aristolochene to the first trioxygenated intermediate. Its accumulation in response to downstream gene silencing [1] and its distinct, early production peak in time-course experiments [2] provide a robust and specific readout for the activity of these enzymes, enabling detailed mechanistic studies and metabolic engineering efforts.

Non-Toxic Negative Control in Mycotoxin Bioactivity Studies

In any assay designed to measure the specific toxic effects of PR-toxin or other eremophilane mycotoxins, eremofortin B serves as an essential negative control. Its demonstrated lack of acute toxicity in mice (LD50 > 100 mg/kg) and absence of inhibitory activity on in vitro transcription and translation [3] provide a clear, quantitative baseline against which the potent activity of PR-toxin (LD50 = 5 mg/kg) can be rigorously compared and validated.

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

The availability of a stereoselective total synthesis for (±)-eremofortin B [4] makes it a superior starting material for the synthesis of novel eremophilane analogs. Researchers can leverage this synthetic route to introduce modifications at various positions on the eremophilane scaffold, creating a library of compounds for SAR studies aimed at understanding the structural basis of biological activity, particularly the critical role of the C-12 aldehyde group in toxicity.

Quantitative Analytical Standard for Metabolomics and Food Safety Monitoring

The well-defined chromatographic behavior of eremofortin B, including its specific retention time in HPLC assays [2], makes it a valuable analytical standard. Its non-toxic nature allows for safer handling during method development. It can be used for the accurate quantification of eremophilane metabolites in complex matrices such as fungal cultures and, potentially, in blue-veined cheese, where monitoring the levels of PR-toxin pathway intermediates is of interest for food safety research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eremofortin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.